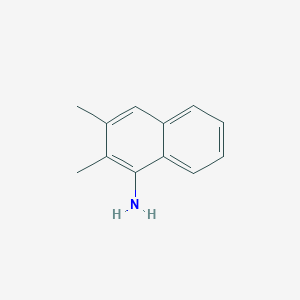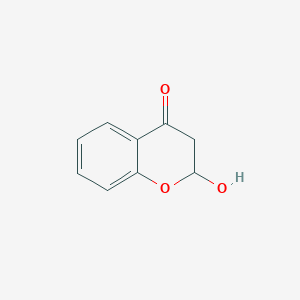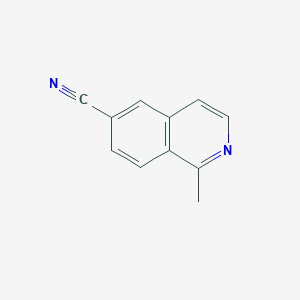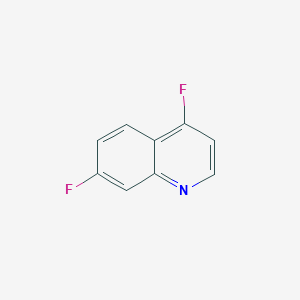
1-(Aminomethyl)-8-hydroxynaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Aminomethyl)-8-hydroxynaphthalene is an organic compound that features a naphthalene ring substituted with an aminomethyl group at the first position and a hydroxyl group at the eighth position
準備方法
Synthetic Routes and Reaction Conditions: 1-(Aminomethyl)-8-hydroxynaphthalene can be synthesized through several methods. One common approach involves the Mannich reaction, where a naphthol derivative reacts with formaldehyde and a primary or secondary amine. The reaction typically proceeds under acidic conditions, often using hydrochloric acid as a catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as palladium on carbon can enhance the reaction efficiency and selectivity.
化学反応の分析
Types of Reactions: 1-(Aminomethyl)-8-hydroxynaphthalene undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The aminomethyl group can be reduced to form a primary amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of naphthylamines.
Substitution: Formation of various substituted naphthalenes.
科学的研究の応用
1-(Aminomethyl)-8-hydroxynaphthalene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 1-(Aminomethyl)-8-hydroxynaphthalene involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the aminomethyl group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
- 1-(Aminomethyl)-2-hydroxynaphthalene
- 1-(Aminomethyl)-4-hydroxynaphthalene
- 1-(Aminomethyl)-5-hydroxynaphthalene
Uniqueness: 1-(Aminomethyl)-8-hydroxynaphthalene is unique due to the specific positioning of the aminomethyl and hydroxyl groups on the naphthalene ring. This positioning can influence the compound’s reactivity and interaction with other molecules, making it distinct from its isomers.
特性
分子式 |
C11H11NO |
|---|---|
分子量 |
173.21 g/mol |
IUPAC名 |
8-(aminomethyl)naphthalen-1-ol |
InChI |
InChI=1S/C11H11NO/c12-7-9-5-1-3-8-4-2-6-10(13)11(8)9/h1-6,13H,7,12H2 |
InChIキー |
VCRFCHKKYYMRLI-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)CN)C(=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Hydrazinyl-2-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11916739.png)




![5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B11916772.png)

![1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride](/img/structure/B11916784.png)
![4'-Fluorospiro[cyclopropane-1,3'-indoline]](/img/structure/B11916790.png)
![Methyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate](/img/structure/B11916797.png)

![2-Thioxo-2,3-dihydrofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B11916802.png)
![3-Methylene-1,4-dioxaspiro[4.5]decan-2-one](/img/structure/B11916803.png)
